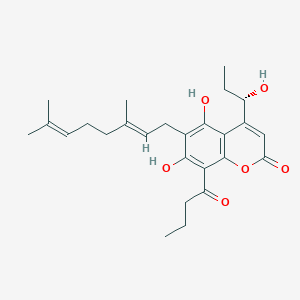![molecular formula C24H52NO6P B1263044 [(2R)-2,3-dioctoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263044.png)
[(2R)-2,3-dioctoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PC(O-8:0/O-8:0) is a 1,2-dialkyl-sn-glycero-3-phosphocholine.
Scientific Research Applications
Osteoclast Maturation and Bone Resorption
[(2R)-2,3-dioctoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has been studied for its potential in bone health. Specifically, a derivative of this compound, [(R)-TEMOSPho], has shown the ability to suppress osteoclast maturation and bone resorption. This effect is achieved by disrupting the actin cytoskeleton in osteoclasts, which is essential for their resorptive function. This disruption results from impaired signaling downstream of c-Fms, a receptor for macrophage-colony stimulating factor. These findings indicate potential applications of this compound in treating bone loss associated with increased osteoclast maturation and activity (Park et al., 2014).
Megakaryocytic Differentiation and Plateletogenesis
This compound has also been investigated in the context of blood health, specifically its role in enhancing megakaryocytic differentiation and plateletogenesis. Studies have shown that [(R)-TEMOSPho], when used in conjunction with thrombopoietin (TPO), can significantly enhance the differentiation and maturation of megakaryocytes from hematopoietic stem cells. This suggests potential applications in efficient platelet production in vitro, which could be valuable in cell-based therapies (Kim et al., 2019).
Polymer Science and Material Engineering
In the field of material science, derivatives of [(2R)-2,3-dioctoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate have been used to create polymers with specific properties. For instance, the synthesis of polymeric phospholipid analogues using this compound as a monomer has been explored. These polymers exhibit unique properties like liquid crystalline behavior and solubility in certain solvents, which could be useful in various industrial applications (Furukawa et al., 1986).
Environmental Toxicology
Research in environmental toxicology has included the study of related phosphate esters, examining their occurrence and distribution in various environmental matrices. This research is crucial for understanding the environmental impact and potential human exposure risks of these compounds (Gao et al., 2016).
properties
Product Name |
[(2R)-2,3-dioctoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
|---|---|
Molecular Formula |
C24H52NO6P |
Molecular Weight |
481.6 g/mol |
IUPAC Name |
[(2R)-2,3-dioctoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C24H52NO6P/c1-6-8-10-12-14-16-19-28-22-24(29-20-17-15-13-11-9-7-2)23-31-32(26,27)30-21-18-25(3,4)5/h24H,6-23H2,1-5H3/t24-/m1/s1 |
InChI Key |
PZEXYAMTFPIFJP-XMMPIXPASA-N |
Isomeric SMILES |
CCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCC |
Canonical SMILES |
CCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



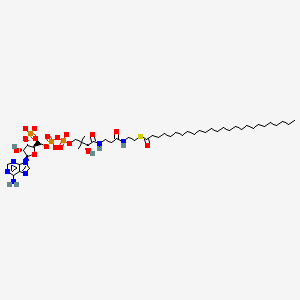
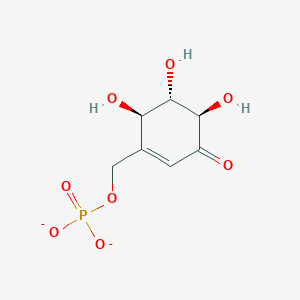
![(4-{4-[2-(gamma-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine](/img/structure/B1262964.png)
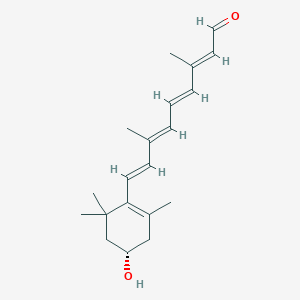
![N-[6-[(2,6-difluorophenyl)sulfonylamino]hexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1262967.png)
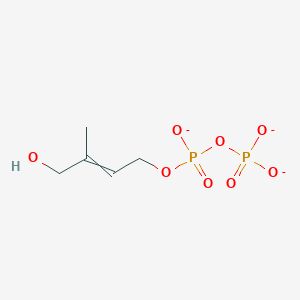
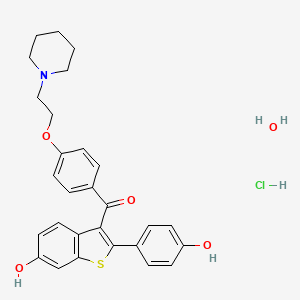
![3-[3-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile](/img/structure/B1262972.png)
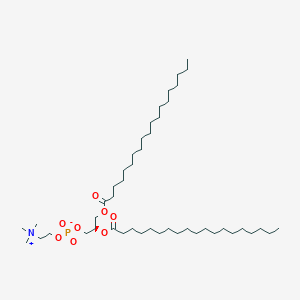
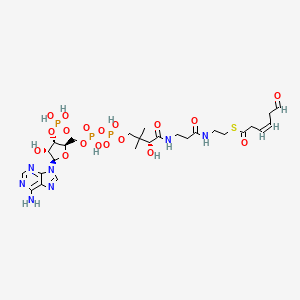
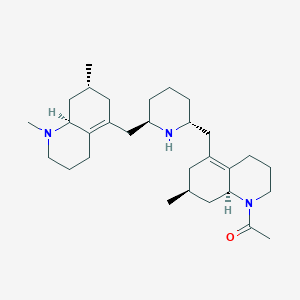
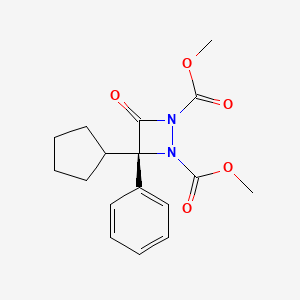
![3-Ethynyl-3-hydroxy-3a-methyl-7-methylidenedodecahydrospiro[cyclopenta[a]naphthalene-6,1'-cyclopentan]-2'-one](/img/structure/B1262983.png)
